molecular formula C13H18N2 B2361352 1-methyl-2-neopentyl-1H-benzo[d]imidazole CAS No. 637324-40-4

1-methyl-2-neopentyl-1H-benzo[d]imidazole

Cat. No.: B2361352
CAS No.: 637324-40-4
M. Wt: 202.301
InChI Key: HFNCCEONYWKVRV-UHFFFAOYSA-N
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Description

1-Methyl-2-neopentyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-neopentyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a suitable carboxylic acid derivative, followed by alkylation to introduce the methyl and neopentyl groups. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and subsequent alkylation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-neopentyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Comparison with Similar Compounds

  • 1-Methyl-2-phenyl-1H-benzo[d]imidazole
  • 2-Methyl-1H-benzo[d]imidazole
  • 1H-benzo[d]imidazole

Uniqueness: 1-Methyl-2-neopentyl-1H-benzo[d]imidazole is unique due to the presence of the neopentyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

2-(2,2-dimethylpropyl)-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-13(2,3)9-12-14-10-7-5-6-8-11(10)15(12)4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNCCEONYWKVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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